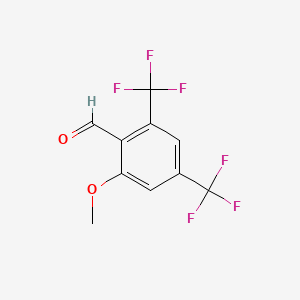

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 180134-14-9 . It has a molecular weight of 272.15 . The IUPAC name for this compound is 2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde .

Molecular Structure Analysis

The InChI code for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is 1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a boiling point of 36-39 degrees Celsius . The compound is stored at ambient temperature .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

- Wittig-Horner Reaction : 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde serves as a valuable reagent in the Wittig-Horner reaction. This reaction allows the synthesis of α,β-unsaturated aldehydes and esters, which find applications in drug discovery and organic synthesis .

- Pharmaceutical Intermediates : Researchers use this compound as an intermediate in the synthesis of pharmaceuticals. Its unique structure and functional groups make it versatile for constructing complex molecules in medicinal chemistry .

Fluorinated Building Blocks

- Fluorination Reactions : The trifluoromethyl groups in this compound contribute to its high lipophilicity and metabolic stability. Researchers utilize it as a fluorinated building block for designing bioactive molecules, such as enzyme inhibitors and ligands for receptors .

Materials Science and Surface Modification

- Surface Coatings : The trifluoromethyl groups enhance the hydrophobicity and chemical resistance of surfaces. Researchers explore its use in creating superhydrophobic coatings, anti-fouling materials, and protective layers for various substrates .

Photophysics and Fluorescent Probes

- Fluorescent Labels : Scientists have investigated the photophysical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. It can serve as a fluorescent probe or label in biological studies, including cellular imaging and tracking specific molecules .

Agrochemicals and Pesticides

- Pesticide Development : The compound’s unique structure makes it a potential candidate for designing novel pesticides. Researchers explore its efficacy against pests and its environmental impact .

Analytical Chemistry

- Chromatographic Standards : Laboratories use 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde as a reference standard in gas chromatography (GC) and liquid chromatography (LC) analyses. Its retention time and spectral properties aid in compound identification .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups have been known to exhibit activity towards various enzymes .

Mode of Action

It’s worth noting that the trifluoromethyl group is often used in medicinal chemistry to improve the potency of drugs by enhancing key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with similar structures have been known to participate in free radical reactions .

Result of Action

Compounds with trifluoromethyl groups have been known to exert their activity by inhibiting various enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. For instance, the compound is combustible and forms explosive mixtures with air on intense heating . It’s also important to avoid release to the environment .

Propriétés

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEENEJLKQKCCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)

![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)

![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)